molecular formula C18H14N2O5 B2395462 N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-81-5

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2395462
CAS No.: 391867-81-5
M. Wt: 338.319
InChI Key: VNJUVFDBMLZZKU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound of significant interest in life science research, particularly in the context of improving biopharmaceutical production. While direct studies on this specific molecule are limited, highly related benzodioxole and dioxopyrrolidinyl benzamide structures have demonstrated valuable biological activity. One prominent area of application for compounds of this class is in enhancing cell culture productivity. Research on the structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), has shown it can improve monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cell cultures . Studies indicate that such compounds can increase cell-specific productivity by suppressing cell growth and modulating cellular metabolism, leading to an increased uptake of glucose and higher intracellular ATP levels . Furthermore, these compounds can influence critical quality attributes of therapeutic antibodies, such as suppressing galactosylation on the mAb, offering a potential tool for quality control in biomanufacturing processes . Additionally, the 1,3-benzodioxole moiety is a recognized pharmacophore in agrochemical research. Derivatives based on this structure have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . Molecular docking analyses suggest that these derivatives act as auxin receptor agonists by binding to the Transport Inhibitor Response 1 (TIR1) receptor, which triggers auxin-responsive gene expression and down-regulates genes that inhibit root growth . This compound is intended for research purposes and is not for diagnostic or therapeutic use. Researchers can leverage its potential in exploring bioprocess optimization and plant physiology.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16-6-7-17(22)20(16)13-3-1-2-11(8-13)18(23)19-12-4-5-14-15(9-12)25-10-24-14/h1-5,8-9H,6-7,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJUVFDBMLZZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced via a condensation reaction between a suitable amine and succinic anhydride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the pyrrolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

The benzamide scaffold is a common framework in drug discovery. Substituents on the benzamide core critically influence physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Core Substituents (Position 3) N-Substituent Key Features/Applications Evidence Source
Target Compound 2,5-Dioxopyrrolidin-1-yl 1,3-Benzodioxol-5-yl Potential metabolic stability; untested bioactivity (hypothesized)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) 2,5-Dimethylpyrrole 2,5-Dioxopyrrolidin-1-yl Enhances monoclonal antibody production; suppresses galactosylation
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide Chlorine 1,3-Benzodioxol-5-yl Increased lipophilicity; unknown bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide 2,4-Dioxothiazolidine Phenyl Synthetic intermediate; uncharacterized bioactivity

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a dioxopyrrolidine unit, contributing to its biological properties. The molecular formula is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, with a molecular weight of approximately 312.32 g/mol.

PropertyValue
Molecular FormulaC17H16N2O4C_{17}H_{16}N_{2}O_{4}
Molecular Weight312.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has shown potent inhibition against various enzymes, including α-amylase and certain cancer-related kinases. For instance, in vitro studies revealed an IC50 value of 0.85 µM against α-amylase, indicating strong antidiabetic potential .
  • Anticancer Activity : In cellular assays, the compound demonstrated significant cytotoxic effects against several cancer cell lines. It was effective at concentrations ranging from 26 to 65 µM across different cancer models . These findings suggest that it may induce apoptosis or inhibit proliferation in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

Case Study 1: Antidiabetic Activity

In a study assessing the antidiabetic potential of benzodioxole derivatives, this compound exhibited promising results. The compound was tested on streptozotocin-induced diabetic mice and showed significant reductions in blood glucose levels after administration .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that this compound selectively inhibited cancer cell proliferation while sparing normal cells . This selectivity is crucial for developing safer cancer therapeutics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameIC50 (µM) against α-amylaseCytotoxicity (µM)
This compound0.8526 - 65
Benzodioxole derivative A0.9030 - 70
Benzodioxole derivative B1.2020 - 60

Q & A

Q. What are the key synthetic pathways for N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives. Key steps include:

  • Amide coupling : Reacting 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 1,3-benzodioxol-5-amine using coupling agents like HATU or EDCI in dichloromethane or DMF .
  • Heterocyclic functionalization : Introducing the pyrrolidinedione moiety via nucleophilic substitution or ring-closing reactions under reflux conditions .
  • Purification : Column chromatography and recrystallization are employed, with reaction progress monitored via TLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A combination of methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for structurally analogous benzodioxole derivatives .

Q. What physicochemical properties are critical for its bioactivity and experimental design?

Key properties include:

  • Lipophilicity (LogP) : XLogP3 ~2.4, influencing membrane permeability .
  • Hydrogen-bonding capacity : 1 donor and 5 acceptors, critical for target binding .
  • Topological Polar Surface Area (TPSA) : ~93.4 Ų, predicting solubility and bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene minimizes side reactions in cyclization steps .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in heterocyclic functionalization .
  • Temperature control : Reflux conditions (110–120°C) for ring-closure reactions, with inert atmospheres (N₂/Ar) preventing oxidation .

Q. What computational approaches predict interactions between this compound and biological targets?

  • QSAR modeling : Correlate structural descriptors (e.g., TPSA, LogP) with activity data to prioritize analogs .
  • Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina, validated by SPR or ITC assays .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and fluorescence (if applicable) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity, enzymatic assays for functional inhibition) .
  • Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., pyrrolidinedione vs. pyrimidine moieties) .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity profiles .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Scaffold hopping : Replace the benzodioxole ring with bioisosteres (e.g., benzothiazole) to assess tolerance for heterocyclic variation .
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the benzamide to enhance electrophilic reactivity .
  • Prodrug development : Mask the pyrrolidinedione moiety with ester groups to improve pharmacokinetics .

Q. What is the hypothesized role of the benzodioxole moiety in biological interactions?

  • Lipophilicity enhancement : The benzodioxole group increases LogP, facilitating blood-brain barrier penetration in neuroactive compounds .
  • π-π stacking : The aromatic system may stabilize interactions with tyrosine or tryptophan residues in target proteins .
  • Metabolic stability : The methylenedioxy group resists oxidative metabolism, prolonging half-life .

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